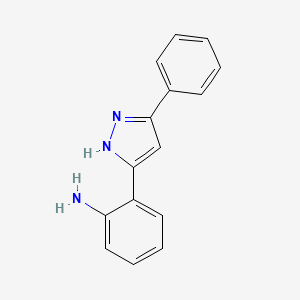![molecular formula C20H20Cl2N4Pd B13101310 Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]-: is a coordination complex that features palladium as the central metal atom coordinated with two chloride ions and two 1-(phenylmethyl)-1H-imidazole ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- typically involves the reaction of palladium(II) chloride with 1-(phenylmethyl)-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction scheme can be represented as follows:
PdCl2+2C9H9N2→PdCl2(C9H9N2)2
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1-(phenylmethyl)-1H-imidazole ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Various ligands such as phosphines or amines can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction may yield palladium(0) species.
科学研究应用
Chemistry
In chemistry, Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new drugs and therapeutic agents. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its catalytic properties are exploited in processes such as hydrogenation and dehydrogenation reactions.
作用机制
The mechanism by which Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
相似化合物的比较
Similar Compounds
Palladium, dichlorobis[5-nitro-1-(phenylmethyl)-1H-benzimidazole]-: This compound features a similar coordination environment but with a different ligand structure.
Palladium, dichlorobis[1-(phenylmethyl)-1H-benzimidazole]-: Another similar compound with a slightly different ligand.
Uniqueness
Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C20H20Cl2N4Pd |
|---|---|
分子量 |
493.7 g/mol |
IUPAC 名称 |
1-benzylimidazole;dichloropalladium |
InChI |
InChI=1S/2C10H10N2.2ClH.Pd/c2*1-2-4-10(5-3-1)8-12-7-6-11-9-12;;;/h2*1-7,9H,8H2;2*1H;/q;;;;+2/p-2 |
InChI 键 |
CFZCETVPDWDJJL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)CN2C=CN=C2.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


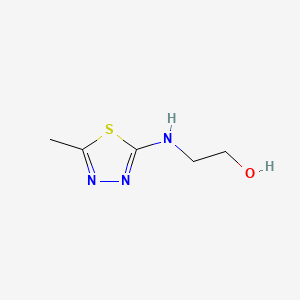
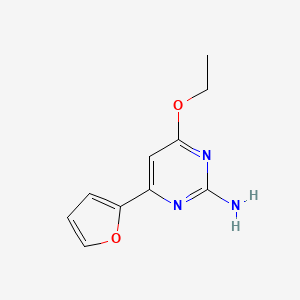

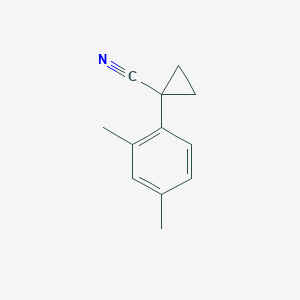
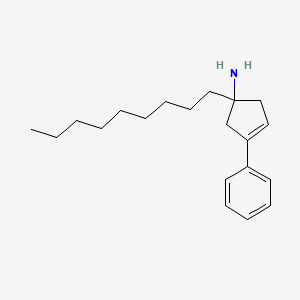
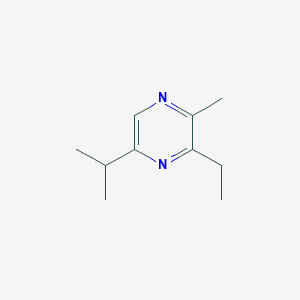
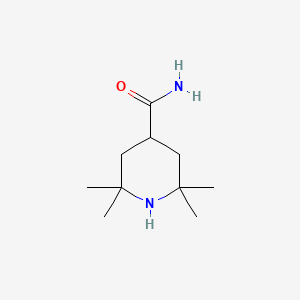
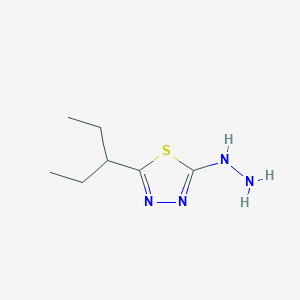
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
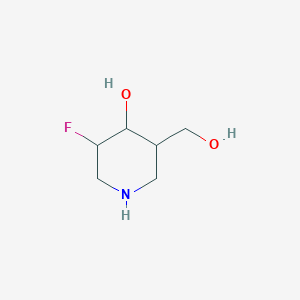
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
